1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine

Description

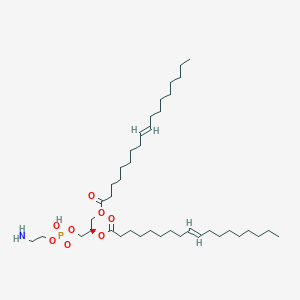

1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a synthetic phosphatidylethanolamine (PE) lipid characterized by two trans-Δ9-octadecenoic acid (elaidic acid) chains. Its structure includes a small ethanolamine head group and unsaturated acyl chains with a rigid trans double bond configuration. DEPE is widely utilized in biophysical studies to investigate membrane curvature, phase transitions (e.g., lamellar-to-inverted hexagonal phases, Lα→HII), and interactions with bioactive molecules like ceramides, surfactants, and polyphenols .

Key properties of DEPE include:

- Phase transitions: DEPE exhibits a gel-to-liquid crystalline (Lβ→Lα) phase transition near 37°C and an Lα→HII transition at ~65–70°C under physiological conditions .

- Membrane curvature: The ethanolamine head group and trans-unsaturated chains promote negative curvature stress, facilitating non-lamellar phase formation under specific conditions .

Properties

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17+,20-18+/t39-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRBNPKJOOWZPW-GPADLTIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19805-18-6 | |

| Record name | 1,2-Dielaidoyl-sn-glycero-3-phosphorylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019805186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIELAIDOYLPHOSPHATIDYLETHANOLAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5J6MT6H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acylation of sn-Glycero-3-phosphoethanolamine

The most common route to DEPE involves the acylation of sn-glycero-3-phosphoethanolamine (GroPEtn) with elaidoyl chloride. This method requires careful protection and deprotection strategies to avoid side reactions at the primary amine group of the phosphoethanolamine headgroup. A seminal study demonstrated the use of a trityl group to protect the amine during acylation. The process involves three key steps:

- Protection : The primary amine of GroPEtn is protected with a trityl group using trityl chloride in anhydrous dichloromethane, yielding N-trityl-GroPEtn.

- Acylation : N-Trityl-GroPEtn is reacted with elaidoyl chloride in the presence of a base (e.g., pyridine or 4-dimethylaminopyridine) to introduce elaidoyl chains at the sn-1 and sn-2 positions.

- Deprotection : The trityl group is removed using trifluoroacetic acid (TFA), resulting in pure DEPE.

This method achieves a total yield of ~66% and ensures regioselective acylation. Critical challenges include maintaining the trans configuration of the elaidoyl chains during reaction conditions and avoiding hydrolysis of the phosphoester bond.

Enzymatic Transphosphatidylation

An alternative approach employs phospholipase D (PLD) to catalyze the transphosphatidylation of 1,2-dielaidoyl-sn-glycero-3-phosphocholine (DEPC) with ethanolamine. This method leverages the enzyme’s ability to transfer the phosphatidyl group from DEPC to ethanolamine, producing DEPE and choline as a byproduct. Optimal conditions include:

- Temperature : 37°C

- Buffer : 50 mM Tris-HCl (pH 7.4) with 0.1% Triton X-100

- Substrate ratio : 10:1 molar excess of ethanolamine to DEPC

This enzymatic route avoids harsh chemical conditions and preserves the integrity of the trans double bonds. However, it requires specialized enzymes and yields (~50–60%) are slightly lower than chemical synthesis.

Biophysical Characterization and Phase Behavior

DEPE’s phase transitions are highly sensitive to temperature and lipid composition. Differential scanning calorimetry (DSC) and X-ray scattering studies reveal three primary phases:

- Lamellar gel (Lβ) : Below 37°C, DEPE adopts a rigid, ordered structure.

- Lamellar liquid-crystalline (Lα) : Between 37°C and 57°C, the lipid transitions to a fluid bilayer.

- Inverted hexagonal (HII) : Above 57°C, DEPE forms non-lamellar hexagonal tubes.

Table 1: Phase transition temperatures of DEPE under varying conditions

| Condition | Lβ→Lα (°C) | Lα→HII (°C) |

|---|---|---|

| DEPE alone | 37 | 57 |

| DEPE + 5% linolenic acid | 39 | 64 |

| DEPE + 5% trilinolenin | 39 | 56 |

The addition of unsaturated lipids or triacylglycerols stabilizes the HII phase, making DEPE a versatile tool for mimicking biological membranes.

Applications in Membrane Research and Drug Delivery

Liposome and Nanoparticle Formulations

DEPE’s ability to stabilize curved membranes has led to its use in liposomal drug delivery systems. For example, DEPE-containing liposomes exhibit enhanced encapsulation efficiency for hydrophobic therapeutics due to their flexible bilayer structure.

Gene Delivery Systems

Cationic DEPE derivatives (e.g., 1,2-dielaidoyl-3-trimethylammonium-propane) form stable complexes with nucleic acids, achieving 5–10-fold higher transfection efficiency compared to traditional lipid formulations.

Chemical Reactions Analysis

Types of Reactions: 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Oxidation: The double bonds in the elaidic acid chains can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: The double bonds can be reduced to form saturated fatty acid chains.

Substitution: The phosphoethanolamine group can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) can be used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can react with the phosphoethanolamine group under basic conditions.

Major Products:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated fatty acid chains.

Substitution: Amino or thiol derivatives of the phosphoethanolamine group.

Scientific Research Applications

1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine is a synthetic phospholipid with two trans-18:1 (elaidic acid) fatty acid chains connected to a glycerol backbone and a phosphoethanolamine head group. It is a member of the phosphatidylethanolamine family and has zwitterionic properties. Its applications span various research and industrial fields, owing to its unique structural and functional attributes.

Research Applications

This compound is utilized in creating artificial membrane systems like liposomes, which mimic natural cell membranes. These systems are essential for studying membrane protein function, receptor-ligand interactions, and drug-membrane interactions.

Membrane Fusion Studies

- This compound* is incorporated into model membranes to study membrane fusion, a critical process in cellular functions. This allows researchers to understand how membranes merge and exchange contents.

Drug Delivery Systems

Due to its biocompatibility and ability to form liposomes, This compound is being explored as a carrier for drug delivery, encapsulating therapeutic agents for targeted delivery to cells. Moreover, phospholipids, including This compound, are used in liposomes for drug targeting, controlled release, and enhancing the absorption of poorly water-soluble compounds after oral administration .

Lipid Metabolism and Membrane Dynamics

This compound is crucial in biochemical processes, especially in membrane dynamics and lipid metabolism.

Modulation of Membrane Structure

This compound is used in experimental studies to understand how fatty acids interact with biomembranes, which is important for lipid drug design in membrane-lipid therapy . It has been found that fatty acids can promote the formation of a phase and stabilize the coexisting phases .

Influence on Lipid Bilayers

This compound is used to analyze the effects of lipopolysaccharides (ReLPS) present in lipid bilayers. Studies show that ReLPS concentration affects the phase behavior of This compound membranes .

Industrial Applications

This compound and other phospholipids can be used as emulsifiers, wetting agents, and solubilizers . They are also employed in forming liposomes and mixed micelles .

Hydrogel Particle Coating

This compound can be used to coat hydrogel particles with a lipid bilayer in the preparation of drug delivery systems .

Pharmaceutical Excipient

Phospholipids are used as key excipients for parenteral administration, aiding in solubilizing formulations like liposomes, mixed micelles, and oil-in-water emulsions .

Mechanism of Action

The mechanism of action of 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine involves its incorporation into lipid bilayers, where it influences membrane fluidity, permeability, and protein interactions. The elaidic acid chains provide rigidity to the membrane, while the phosphoethanolamine group interacts with other polar molecules. This compound can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Phospholipids

Comparison with Phosphatidylethanolamines (PEs)

DEPE vs. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

- Acyl chain configuration : DOPE contains cis-Δ9-unsaturated oleic acid chains, while DEPE has trans-Δ9-elaidic acid chains. The trans configuration in DEPE reduces acyl chain kinking, leading to tighter packing and higher transition temperatures compared to DOPE .

- Phase behavior :

- Applications: DOPE is preferred in lipid nanoparticles (LNPs) for mRNA delivery due to its fusogenicity, whereas DEPE is used in studies requiring controlled curvature modulation .

DEPE vs. 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

- Acyl chain saturation : DPPE has fully saturated palmitic acid chains, resulting in higher gel-phase stability (Tm ~60°C) .

- Phase transitions: DPPE lacks an Lα→HII transition under physiological conditions, forming stable lamellar bilayers. In contrast, DEPE’s trans chains allow reversible transitions to non-lamellar phases under stress .

Comparison with Phosphatidylcholines (PCs)

DEPE vs. 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

- Head group: DMPC has a larger, hydrated choline head group, promoting lamellar phase stability. DEPE’s ethanolamine head group reduces hydration, favoring closer lipid packing .

- DEPE’s transitions are more sensitive to curvature-inducing molecules like ceramides .

DEPE vs. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

Interaction with Bioactive Molecules

- Ceramides : Ceramides raise DEPE’s Lβ→Lα transition temperature and lower its Lα→HII transition, stabilizing lamellar phases. This contrasts with DOPE, where ceramides enhance HII formation .

- Curcumin: Curcumin decreases the HII transition temperature in DEPE by ~10°C, favoring negative curvature.

- Surfactin : Surfactin increases DEPE’s Lα→HII transition temperature by inducing positive curvature stress, a response distinct from DOPE’s behavior .

Data Table: Comparative Properties of DEPE and Similar Lipids

Biological Activity

1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a phospholipid that has garnered attention due to its unique structural properties and biological activities. This compound is particularly notable for its role in membrane dynamics and interactions with various biomolecules, making it a subject of interest in biophysical and pharmacological studies.

- Molecular Formula : C₄₁H₇₈NO₈P

- Molecular Weight : 744.034 g/mol

- CAS Number : 19805-18-6

- Transition Temperatures : Tm = 38°C, Th = 64°C

- Percent Composition : C 66.19%, H 10.57%, N 1.88%, O 17.20%, P 4.16% .

Membrane Interactions and Structural Properties

DEPE is known to influence the structural properties of lipid membranes significantly. Research indicates that DEPE can form various phase structures, including lamellar and non-lamellar phases, depending on its composition and environmental conditions.

Table 1: Phase Behavior of DEPE

| Phase Type | Temperature Range | Characteristics |

|---|---|---|

| Lamellar (Lα) | Below Tm | Stable bilayer structure |

| Hexagonal (HII) | Above Th | Induced by specific fatty acids |

Studies utilizing differential scanning calorimetry (DSC) and X-ray diffraction have shown that DEPE membranes exhibit unique thermal transitions, which are critical for understanding lipid behavior in biological systems .

Interaction with Fatty Acids

DEPE interacts with various fatty acids, affecting membrane fluidity and stability. For instance, the incorporation of unsaturated fatty acids into DEPE membranes has been shown to promote the formation of HII phases, which are essential for certain biological functions such as protein interactions and signaling pathways .

Antimicrobial Activity

Research has demonstrated that DEPE can modulate the activity of antimicrobial peptides derived from spiders. These peptides exhibit enhanced efficacy when interacting with DEPE membranes, suggesting a potential application in developing new antimicrobial agents .

Case Study: Curcumin Interaction

A significant study explored the interaction between curcumin and DEPE membranes. Curcumin was found to disorder DEPE membranes, affecting their structural integrity and potentially altering membrane protein functions. This interaction highlights the importance of lipid composition in modulating drug efficacy .

Research Findings

- Membrane Dynamics : Molecular dynamics simulations indicate that DEPE can stabilize coexisting Lα + HII phases, crucial for maintaining cellular function under varying conditions .

- Drug Delivery Systems : DEPE is utilized in formulating liposomes for targeted drug delivery, enhancing the bioavailability of therapeutic agents through improved membrane fusion properties .

- Biophysical Characterization : Advanced techniques such as NMR spectroscopy have been employed to elucidate the membrane properties of DEPE, revealing its role in facilitating protein interactions within lipid environments .

Q & A

Q. What are the structural and functional distinctions between DEPE and other phosphatidylethanolamines (PEs)?

DEPE is distinguished by its trans-unsaturated elaidoyl (C18:1Δ9-trans) fatty acid chains, which confer unique phase behavior. Unlike saturated PEs (e.g., 1,2-dipalmitoyl-PE, Tm = 63°C) or cis-unsaturated analogs (e.g., DOPE, Tm = -16°C), DEPE exhibits an intermediate phase transition temperature (Tm = 38°C) due to its trans double bonds. This allows DEPE to form stable lamellar phases under physiological conditions while retaining fluidity, making it ideal for studying membrane dynamics and liposome stability . Comparative lipidomic analysis using differential scanning calorimetry (DSC) and X-ray diffraction can elucidate these structural differences .

Q. How does DEPE's phase behavior influence liposome design for drug delivery?

DEPE transitions between lamellar (Lα) and inverted hexagonal (HII) phases depending on temperature and pH. At physiological pH (~7.4), DEPE stabilizes lamellar structures, but acidic environments (e.g., tumor microenvironments) trigger HII phase formation, enhancing membrane fusion and cargo release. Methodologically, researchers should monitor phase transitions using fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) and validate with cryo-electron microscopy .

Q. What are the standard protocols for synthesizing DEPE with high purity?

DEPE synthesis typically involves transphosphatidylation of phosphatidylcholine (PC) using phospholipase D (PLD) in the presence of ethanolamine. Key steps include:

- Substrate preparation : Use 1,2-dielaidoyl-sn-glycero-3-phosphocholine as the PC source.

- Enzymatic reaction : Optimize PLD activity with Ca²⁺ ions and pH 5.6 buffer.

- Purification : Employ silica gel chromatography and validate purity via thin-layer chromatography (TLC) or HPLC-MS .

Advanced Research Questions

Q. How do DEPE-containing liposomes enhance the activity of hydrophobic drugs like emodin?

DEPE improves drug solubility and membrane fusion efficiency. For example, emodin-loaded DEPE liposomes exhibit stronger antibacterial activity than free emodin due to enhanced cellular uptake via DEPE’s fusogenic properties. Researchers should:

- Prepare liposomes using the ethanol injection method (DEPE:emodin molar ratio 10:1).

- Assess encapsulation efficiency via UV-Vis spectroscopy.

- Validate bioactivity using minimum inhibitory concentration (MIC) assays against E. coli .

Q. What experimental challenges arise when studying DEPE in mixed lipid systems?

DEPE’s phase behavior can conflict with lipids of differing Tm values (e.g., DSPE, Tm = 74°C). For example, combining DEPE with DSPE may create phase-separated domains, complicating bilayer uniformity. To address this:

Q. Why do DEPE-based formulations show inconsistent in vivo performance despite promising in vitro data?

Contradictions arise from DEPE’s sensitivity to serum proteins and enzymatic degradation. For instance, silk-fibroin-coated DEPE liposomes improve cancer cell targeting in vitro but lack robust in vivo validation. Researchers should:

- Incorporate PEGylation to reduce opsonization.

- Use radiolabeled DEPE (³H or ¹⁴C) to track biodistribution.

- Conduct pharmacokinetic studies in murine models with tumor xenografts .

Q. How can DEPE’s redox-responsive properties be exploited for triggered drug release?

DEPE’s trans double bonds are susceptible to oxidation, enabling redox-triggered release. Methodologies include:

- Co-encapsulating DEPE liposomes with quinones (e.g., menadione) to enhance ROS sensitivity.

- Quantify release kinetics using calcein fluorescence dequenching.

- Validate in hypoxic tumor models via intravital imaging .

Methodological Considerations

Q. Key Analytical Tools :

- Phase Behavior : DSC, fluorescence anisotropy.

- Structural Analysis : Cryo-EM, small-angle X-ray scattering (SAXS).

- Drug Release : Dialysis, FRET-based assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.